单水合鸟苷酸-15N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

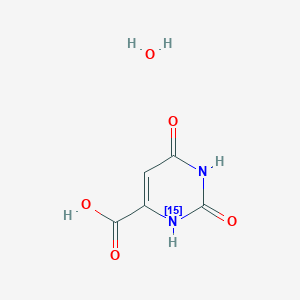

Orotic Acid-15N Monohydrate, also known as 6-Carboxyuracil, is a precursor in the biosynthesis of pyrimidine nucleotides and RNA . It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase .

Synthesis Analysis

Orotic acid is synthesized through a series of enzymatic reactions. The process begins with the conversion of dihydroorotate to orotate by the enzyme dihydroorotate dehydrogenase (DHODH) . The orotate is then converted to orotidine 5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . Finally, the OMP is decarboxylated to uridine monophosphate (UMP) by the enzyme orotidine 5’-phosphate decarboxylase .

Molecular Structure Analysis

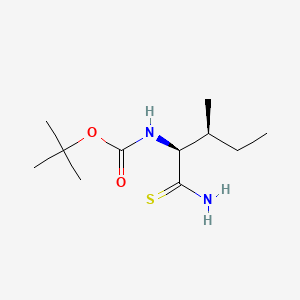

The molecular formula of Orotic Acid-15N Monohydrate is C5H6N2O5 . It has a molecular weight of 175.10 g/mol . The structure consists of a pyrimidine ring with a carboxyl group at the 6-position . The compound also contains a single 15N isotope .

Chemical Reactions Analysis

Orotic acid is involved in many biological processes. For instance, it plays a key role in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . In addition, orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells .

Physical And Chemical Properties Analysis

Orotic Acid-15N Monohydrate has a molecular weight of 175.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 175.02470619 g/mol . The topological polar surface area is 96.5 Ų . The heavy atom count is 12 .

科学研究应用

Stem Cell Proliferation

Orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells . Some of the analogs exhibit a moderate effect on the proliferation rate . This application is particularly useful in the field of tissue engineering, where the osteogenic potential of these stem cells has been extensively exploited .

Structure-Directing Role in Hydrates

Orotic acid monohydrate and its lithium and magnesium hydrate salts have been studied using NMR crystallography . This research provides valuable insights into the structure-directing role of water molecules in these hydrates . Understanding the hydration/dehydration behavior of these hydrates can have implications in various stages of manufacturing, processing, or storing of chemical compounds .

Intermediate in Biosynthesis of Pyrimidine

Orotic acid serves as an intermediate in the biosynthesis of pyrimidine , which is an essential component of DNA and RNA . This makes it crucial in genetic research and understanding the fundamental processes of life.

Cardiac Output Enhancement

Orotic acid can enhance the cardiac output and aid in the recovery from heart failure . This makes it a potential therapeutic agent in cardiovascular research.

Growth Stimulant in Mammals

Orotic acid can behave as a growth stimulant in mammals . It may assist in the absorption of calcium, magnesium, and other essential nutrients . This application is particularly relevant in the field of nutrition and developmental biology.

Treatment of Gout

Orotic acid has been reported to be useful for the treatment of gout . This application is significant in the field of medical research, particularly in the development of new therapeutic agents.

Antitumor and Antimicrobial Activities

Many orotic acid analogs exhibit remarkable antitumor and antimicrobial activities . This makes orotic acid a potential candidate for the development of new drugs in the fight against cancer and infectious diseases.

Enzyme Inhibitors

Some orotic acid analogs serve as enzyme inhibitors , attracting the attention of chemists and molecular biologists . This application is particularly relevant in the field of drug discovery and development.

作用机制

Orotic acid is a precursor in the biosynthesis of pyrimidine nucleotides. It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase . This conversion is crucial for the formation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

属性

IUPAC Name |

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUZGLGRBBHYFZ-NWZHYJCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([15NH]C(=O)NC1=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orotic Acid-15N Monohydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)